4-Chloro-N-(hydroxymethyl)benzamide
Overview
Description
4-Chloro-N-(hydroxymethyl)benzamide is an organic compound with the molecular formula C8H8ClNO2 It is a derivative of benzamide, where the benzene ring is substituted with a chlorine atom at the fourth position and a hydroxymethyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-(hydroxymethyl)benzamide typically involves the reaction of 4-chlorobenzoyl chloride with formaldehyde and ammonia. The reaction proceeds under mild conditions, usually at room temperature, and in the presence of a suitable solvent such as dichloromethane or toluene. The reaction can be represented as follows:
4-Chlorobenzoyl chloride+Formaldehyde+Ammonia→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N-(hydroxymethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form 4-chloro-N-methylbenzamide.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: 4-Chloro-N-(carboxymethyl)benzamide
Reduction: 4-Chloro-N-methylbenzamide
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-Chloro-N-(hydroxymethyl)benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Chloro-N-(hydroxymethyl)benzamide involves its interaction with specific molecular targets in biological systems. The hydroxymethyl group can form hydrogen bonds with target proteins, while the chlorine atom may enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The exact molecular pathways and targets are still under investigation, but it is believed to modulate enzyme activity and receptor binding.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-N-methylbenzamide
- 4-Chloro-N-hydroxybenzamide
- 2,4-Dichloro-N-(hydroxymethyl)benzamide
Comparison
4-Chloro-N-(hydroxymethyl)benzamide is unique due to the presence of both a chlorine atom and a hydroxymethyl group, which confer distinct chemical and biological properties Compared to 4-Chloro-N-methylbenzamide, it has an additional hydroxyl group, making it more polar and potentially more reactive In contrast to 4-Chloro-N-hydroxybenzamide, it has a hydroxymethyl group instead of a hydroxyl group directly attached to the nitrogen, which may affect its reactivity and biological activity
Properties
IUPAC Name |
4-chloro-N-(hydroxymethyl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c9-7-3-1-6(2-4-7)8(12)10-5-11/h1-4,11H,5H2,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAIWUONKPOXLDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20160711 | |
Record name | 4-Chloro-N-(hydroxymethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20160711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13855-74-8 | |
Record name | 4-Chloro-N-(hydroxymethyl)benzamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013855748 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Chloro-N-(hydroxymethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20160711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 4-Chloro-N-(hydroxymethyl)benzamide affect its reactivity compared to similar compounds?
A1: The addition of electron-withdrawing groups, like chlorine, to the benzene ring of N-(hydroxymethyl)benzamide significantly influences its reactivity. Studies focusing on the kinetics of the aqueous breakdown of N-(hydroxymethyl)benzamide derivatives revealed that the presence of a chlorine atom at the para position (as in this compound) leads to a decrease in the rate constant for the breakdown reaction compared to the unsubstituted N-(hydroxymethyl)benzamide []. This suggests that the electron-withdrawing nature of the chlorine atom stabilizes the molecule, making it less susceptible to breakdown. Furthermore, increasing the number of chlorine atoms, as seen in 2,4-dichloro-N-(hydroxymethyl)benzamide, further reduces the rate constant, highlighting a structure-activity relationship [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.